molecular formula C24H26N2O4 B1207997 Macrostomine CAS No. 53912-94-0

Macrostomine

Cat. No.: B1207997
CAS No.: 53912-94-0
M. Wt: 406.5 g/mol
InChI Key: XISGRFQSYRKPNQ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macrostomine is a natural product found in Papaver macrostomum with data available.

Scientific Research Applications

Synthesis and Isolation

  • Macrostomine has been synthesized from natural nicotine through a concise five-step process, involving a pyridyne Diels-Alder cycloaddition reaction and a Kumada cross-coupling reaction on a 1-chloroisoquinoline intermediate (Enamorado, Ondachi, & Comins, 2010).
  • The alkaloid this compound was isolated from Papaver arenarium, along with other alkaloids such as glycomarine and cheilanthifoline, showcasing its natural occurrence and potential for varied applications (Israilov, Manushakyan, Mnatsakanyan, & Yunusov, 2004).

Macrophage Research and Health Implications

  • Macrophages, closely associated with this compound, have been studied for their role in heart failure, particularly in promoting cardiac fibrosis and diastolic dysfunction. This indicates potential implications of this compound in cardiac health research (Lim, 2018).

Education and Learning Applications

  • This compound's role extends into education, where its implications in scientific inquiry learning models using Macromedia Flash have been studied. This research aims at improving students' understanding of concepts and science process skills, highlighting this compound's relevance in educational methodologies (Hutahaean, Harahap, & Derlina, 2017).

Broader Scientific and Policy Implications

  • In a broader context, the study of this compound and related macrophages contributes to our understanding of science policy, enriching the educational landscape for graduate students in science and engineering. This is crucial for comprehending the complexities of science policy and its societal impact (Bernstein, Reifschneider, Bennett, & Wetmore, 2017).

Properties

CAS No.

53912-94-0

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-[(2S)-1-methylpyrrolidin-2-yl]isoquinoline

InChI

InChI=1S/C24H26N2O4/c1-26-8-4-5-20(26)18-13-25-19(9-15-6-7-21-24(10-15)30-14-29-21)17-12-23(28-3)22(27-2)11-16(17)18/h6-7,10-13,20H,4-5,8-9,14H2,1-3H3/t20-/m0/s1

InChI Key

XISGRFQSYRKPNQ-FQEVSTJZSA-N

Isomeric SMILES

CN1CCC[C@H]1C2=CN=C(C3=CC(=C(C=C32)OC)OC)CC4=CC5=C(C=C4)OCO5

SMILES

CN1CCCC1C2=CN=C(C3=CC(=C(C=C32)OC)OC)CC4=CC5=C(C=C4)OCO5

Canonical SMILES

CN1CCCC1C2=CN=C(C3=CC(=C(C=C32)OC)OC)CC4=CC5=C(C=C4)OCO5

53912-94-0

Synonyms

macrostomine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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